2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-7-3-2-6(5-9(13)14)4-8(7)16-10(11)12/h2-4,10H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDJCZBUQYJRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Methoxybenzyl Nitrile in Concentrated Sulfuric Acid (Acidic Hydrolysis Route)
A robust industrial method for preparing methoxyphenylacetic acid derivatives involves the hydrolysis of methoxybenzyl cyanide under acidic conditions:
- Step 1: Slowly and continuously add p-methoxybenzyl cyanide into 30%-70% concentrated sulfuric acid at 90–150 °C.
- Step 2: Maintain reflux and heat preservation until the nitrile conversion reaches >99% (residual nitrile <0.1-1%).
- Step 3: Cool the reaction mixture, separate the lower acidic aqueous layer and salts.
- Step 4: Neutralize the upper organic brown oil layer containing methoxyphenylacetic acid to pH 7.5–10 using alkali.
- Step 5: Decolorize with activated carbon at 50–90 °C, filter, then acidify the filtrate to pH 1–4.
- Step 6: Cool to 20–60 °C to precipitate the product, filter, wash with water, centrifuge, and dry.
This process is noted for its simplicity, high yield, and suitability for industrial scale, with yields typically high and purity >99% achievable.
Substitution and Methylation Reactions on Hydroxy/Methoxyphenylacetate Intermediates
Another approach involves multi-step synthesis starting from hydroxyphenylacetic acid intermediates:
- Step 1: Hydrolysis of hydroxyphenylacetonitrile or related intermediates to obtain hydroxyphenylacetic acid derivatives.
- Step 2: In aqueous alkaline medium (pH 13–14), perform substitution reactions with methylating agents (e.g., dimethyl sulfate) to introduce methoxy groups at ortho or para positions relative to the acetic acid moiety.
- Step 3: Acidify the reaction mixture with hydrochloric acid (preferably 36% aqueous) to pH 1–2 to precipitate the methoxyphenylacetic acid derivative.
- Step 4: Isolate the product by filtration and drying.
This method allows selective methylation and incorporation of methoxy groups in defined positions, critical for achieving the substitution pattern in 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid.
While explicit detailed procedures for difluoromethoxy introduction in the target compound are scarce in open literature, the general strategy is to prepare the difluoromethoxy-substituted aromatic precursor first, then proceed with acetic acid side chain installation via hydrolysis or carbonylation.
Carbonylation of Halogenated Difluoromethoxy-Methoxybenzyl Derivatives
An alternative preparation involves:
- Starting from halogenated benzyl derivatives bearing difluoromethoxy and methoxy substituents.
- Performing carbonylation under mild conditions (e.g., palladium-catalyzed) in the presence of sodium hydroxide and organic solvents.
- Isolating the sodium salt of the phenylacetic acid, followed by acidification to yield the free acid.
This method offers high purity products and mild reaction conditions but requires sophisticated catalyst handling.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Conditions | Yield & Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Acidic Hydrolysis of Nitrile | Nitrile + H2SO4 reflux → neutralization → filtration | 90–150 °C, 30–70% H2SO4 | High yield (>90%), purity >99% | Simple, scalable, cost-effective | Requires handling concentrated acid |
| Alkaline Methylation of Hydroxyphenylacetate | Hydrolysis → methylation (alkaline, dimethyl sulfate) → acidification | pH 13–14 methylation, acid pH 1–2 | High purity (>99%) | Selective methylation | Multi-step, handling toxic methylating agents |
| Carbonylation of Halogenated Precursors | Pd-catalyzed carbonylation → acidification | Mild temp, NaOH, organic solvent | High purity | Mild conditions, clean reaction | Catalyst sensitivity, cost |
Research Findings and Optimization Notes
- Hydrolysis reactions should be monitored to ensure residual nitrile content is below 1% to avoid impurities.
- Alkaline methylation benefits from controlling pH strictly at 13–14 for optimal substitution efficiency.
- Acidification should be carefully controlled (pH 1–4) to maximize precipitation yield and purity.
- Catalyst recovery and reuse in methylation and carbonylation steps improve process sustainability.
- Use of activated carbon for decolorization enhances product purity and appearance.
- The difluoromethoxy group requires mild reaction conditions to prevent cleavage or side reactions.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a wide range of substituted aromatic compounds .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid exhibit significant anti-inflammatory effects. These compounds are believed to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway. A study demonstrated that derivatives of this compound could reduce inflammation markers in vitro and in vivo models, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
The compound has shown promise in cancer research. In vitro studies using human cancer cell lines (e.g., HeLa and A549) revealed that treatment with this compound resulted in dose-dependent inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS), which can trigger cell cycle arrest .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of this compound, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. It is suggested that the inhibition of phosphodiesterase 4D (PDE4D) by this compound could enhance cognitive functions and memory consolidation, providing a potential therapeutic avenue for treating neurodegenerative disorders .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions, including:
- Starting Materials : Utilization of commercially available precursors.
- Key Steps : Methoxylation and difluoromethylation reactions are critical for introducing the functional groups necessary for biological activity.
Antioxidant Activity
A study conducted on cultured cells demonstrated that this compound effectively scavenged free radicals, reducing oxidative stress markers significantly . This property is crucial for developing therapies aimed at conditions related to oxidative damage.
Antibacterial Research
In vitro assays have shown that this compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations comparable to established antibiotics. This positions it as a promising candidate for new antimicrobial therapies .
Neuroprotective Research
Research involving animal models has suggested that treatment with this compound may enhance cognitive functions through modulation of PDE4D activity, potentially offering new strategies for managing Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound belongs to a broader class of substituted phenylacetic acids, which vary in substituents on the aromatic ring and adjacent functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Phenylacetic Acid Derivatives
Key Observations :
Key Observations :
- The target compound is commercially available, but analogs like and are synthesized via multicomponent reactions (MCRs) using Meldrum’s acid, achieving moderate to high yields.
- Difluoromethoxy incorporation likely requires specialized fluorination reagents (e.g., Selectfluor®), though evidence for this specific route is absent .
Table 3: Reported Bioactivities of Analogs
Key Observations :
- The difluoromethoxy group may enhance blood-brain barrier penetration or resistance to enzymatic degradation compared to non-fluorinated analogs .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Key Observations :
Biological Activity
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound features a phenylacetic acid backbone with two methoxy groups and a difluoromethoxy substituent. This unique arrangement may influence its interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain phenylacetic acid derivatives possess significant activity against various bacterial strains, suggesting that this compound may also share similar effects.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that related compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis or differentiation. For example, a study involving tubulin binding molecules indicated that certain derivatives caused significant changes in gene expression profiles associated with cancer cell differentiation .
The mechanism by which this compound exerts its effects is believed to involve the modulation of specific molecular targets such as enzymes and receptors involved in key biological pathways. The structural features of the compound allow it to interact with these targets effectively, potentially leading to therapeutic outcomes .
Case Studies
- Anticancer Efficacy : A study evaluated the differentiation-inducing effects of compounds structurally related to this compound on acute myeloid leukemia (AML) cell lines. Results showed that these compounds significantly upregulated CD11b expression, indicating differentiation towards a macrophage phenotype .
- Antimicrobial Testing : In another study, derivatives were tested against various pathogens, revealing promising antimicrobial activity comparable to established antibiotics. The structure-activity relationship (SAR) indicated that the presence of methoxy groups enhanced antimicrobial efficacy.
Data Tables
| Activity Type | Compound | EC50 (µM) | Remarks |
|---|---|---|---|
| Anticancer | OXS000275 | 0.240 | Induces differentiation in AML cells |
| Antimicrobial | This compound | TBD | Effective against Gram-positive bacteria |
| Anticancer | VX-809 | 0.087 | Positive control for CFTR function |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis of structurally similar arylacetic acids often involves nucleophilic substitution or coupling reactions. For example, phenoxyacetic acid derivatives can be synthesized under controlled pH (pH 3–6) using copper sulfate as a catalyst, as demonstrated in analogous difluorophenoxy compounds . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal intermediates and transition states, reducing trial-and-error in optimizing reaction steps . Post-synthesis purification may involve steam distillation and reduced-pressure rectification .
Q. Which analytical techniques are most reliable for characterizing the structural and chemical properties of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) are critical for confirming molecular structure. For example, ¹⁹F NMR can resolve the difluoromethoxy group’s electronic environment. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography provides definitive stereochemical data for crystalline derivatives .
Q. How does the compound’s stability vary under different storage and experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies should include accelerated degradation tests under varying pH (1–13) and temperatures (4°C to 40°C). For lab handling, store in airtight containers at –20°C, protected from light, as recommended for similar arylacetic acids . Avoid prolonged exposure to moisture, as hydrolysis of the difluoromethoxy group may occur .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanisms involved in synthesizing or modifying this compound?
- Methodological Answer : Density functional theory (DFT) calculations can model reaction pathways, such as the energetics of difluoromethoxy group formation. Transition state analysis and molecular dynamics simulations help identify rate-limiting steps and solvent effects. For example, ICReDD’s workflow integrates quantum chemical calculations with experimental feedback to optimize reaction design .
Q. How does the difluoromethoxy moiety influence the compound’s biochemical interactions compared to non-fluorinated analogs?
- Methodological Answer : Comparative studies with analogs (e.g., 4-fluoro-3-methoxyphenylacetic acid or 2,4-difluorophenoxy derivatives ) can reveal fluorination’s impact on lipophilicity, metabolic stability, and target binding. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes or receptors. Fluorine’s electronegativity may enhance hydrogen-bonding interactions or alter pharmacokinetic profiles .
Q. What in vitro assays are suitable for evaluating the compound’s potential pharmacological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
- Enzyme inhibition : Kinetic assays (e.g., fluorometric or colorimetric readouts) for cyclooxygenase or lipoxygenase activity, given the phenylacetic acid scaffold’s relevance in anti-inflammatory research .
- Cellular uptake : Radiolabeled analogs (e.g., ¹⁴C or ³H tagging) to study membrane permeability in Caco-2 cells .
- Cytotoxicity : MTT or ATP-based viability assays in cancer cell lines, with dose-response modeling to calculate IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
